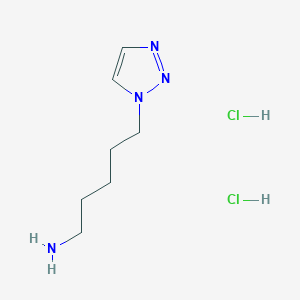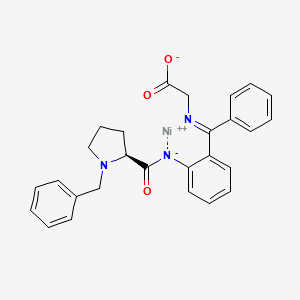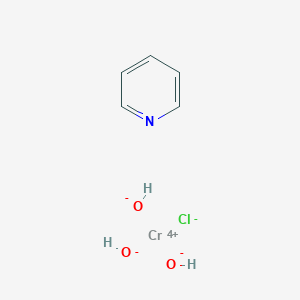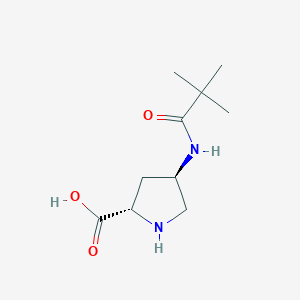
TBAF tetrahydrofuran
Descripción general
Descripción
TBAF tetrahydrofuran is a useful research compound. Its molecular formula is C20H44FNO and its molecular weight is 333.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Applications : TBAF is used in electrochemical and cryoelectrochemical setups in THF solvent. A reference electrode containing TBAF was developed for direct use in THF at low temperatures, enhancing potentiometric measurements in the expected Nernstian fashion across a wide temperature range (Paddon & Compton, 2005).
Catalysis in Organic Synthesis : TBAF is employed as a catalyst in various organic reactions. It is efficient in the [3 + 2] cycloaddition reaction of organic nitriles with trimethylsilyl azide in solventless conditions, producing 5-substituted 1H-tetrazoles (Amantini et al., 2004). Additionally, it catalyzes the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones in THF (Chintareddy et al., 2011).
Radiochemical Synthesis : TBAF finds applications in 18F radiolabeling, important in the medical field. It facilitates the synthesis of a range of allylic fluorides, crucial for radiopharmaceutical development (Hollingworth et al., 2011).
Synthesis of Heterocycles : It promotes the intramolecular cyclization of gem-dibromoolefins for synthesizing bromobenzofurans(thiophenes) (Chen et al., 2011).
Chemical Synthesis and Material Science : TBAF demonstrates utility in synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, showing versatility in handling various substituents (Gangloff et al., 2001). It also aids in the creation of high-conductivity n-type fluoride-anion-doped polymers for thermoelectric applications in air (Zhao et al., 2019).
Environmental Applications : In the field of environmental science, TBAF is used for pre-combustion CO2 capture via hydrate formation, demonstrating its potential in addressing climate change issues (Zheng et al., 2017).
Propiedades
IUPAC Name |
oxolane;tetrabutylazanium;fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C4H8O.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-4-5-3-1;/h5-16H2,1-4H3;1-4H2;1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWARDMVSMPOLR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1CCOC1.[F-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


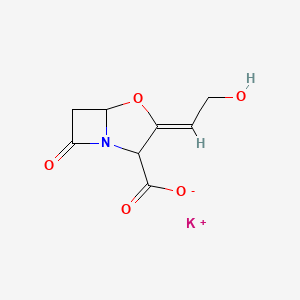

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B8021028.png)
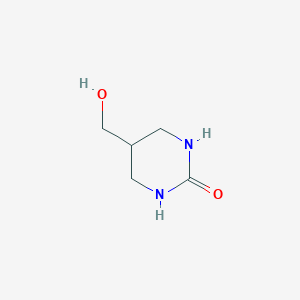
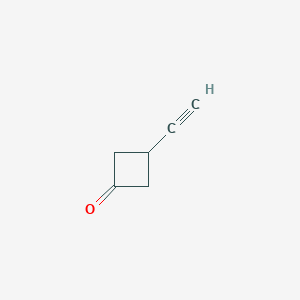
![[1-[2-(Methylamino)ethyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B8021052.png)
